molecular formula C10H16O4 B6603410 rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans CAS No. 79252-62-3

rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans

Cat. No. B6603410
CAS RN: 79252-62-3
M. Wt: 200.23 g/mol
InChI Key: ZTFMUMMVYGNVOG-NKWVEPMBSA-N
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Description

Rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans (Rac-TBOE) is a cyclopropane derivative of an organic acid. It is a versatile compound that is used in a variety of scientific research applications. Rac-TBOE is a chiral compound, meaning it has two different forms, one of which is the trans form, which is the form discussed in Rac-TBOE has been studied for its potential in a variety of fields, including drug synthesis, biochemistry, and physiology.

Mechanism of Action

Rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans has been studied for its ability to modulate the activity of certain enzymes, such as cytochrome P450 enzymes. It is believed that this compound binds to the active site of the enzyme, blocking its ability to catalyze reactions. This mechanism of action is believed to be the basis of this compound’s potential use as an enzyme inhibitor.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an enzyme inhibitor, and for its ability to modulate the activity of certain enzymes. In addition, it has been studied for its potential use as a drug delivery system. It is believed that this compound may be able to modulate the activity of certain enzymes, which could lead to potential therapeutic applications.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans is a versatile compound that is used in a variety of scientific research applications. Its advantages include its availability, its low cost, and its ease of use in the laboratory. Its limitations include its low solubility in water and its potential to form unwanted byproducts.

Future Directions

In the future, rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans could be studied for its potential use as an enzyme inhibitor, a drug delivery system, or a chiral auxillary. Additionally, further research could be done to explore its potential as a therapeutic agent. Additionally, further research could be done to explore its potential as a therapeutic agent and to develop improved synthesis methods. Finally, further research could be done to understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

Rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans can be synthesized from a variety of starting materials, including propylene oxide, tert-butyl alcohol, and other compounds. The synthesis begins with the reaction of propylene oxide with tert-butyl alcohol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. This reaction yields an intermediate compound, which is then reacted with a carboxylic acid, such as acetic acid, to form the final product, this compound.

Scientific Research Applications

Rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans has been studied for a variety of scientific research applications. In drug synthesis, this compound is used as a chiral auxillary, which helps to control the stereochemistry of the final product. In biochemistry and physiology, this compound has been studied for its potential as an enzyme inhibitor, and for its ability to modulate the activity of certain enzymes. It has also been studied for its potential use as a drug delivery system.

properties

IUPAC Name

(1R,2S)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-8(11)5-6-4-7(6)9(12)13/h6-7H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFMUMMVYGNVOG-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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